(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)
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Overview
Description
(E,E)-N,N’-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) is an organic compound characterized by its complex structure, which includes phenylene and methanimine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) typically involves a multi-step process. One common method includes the reaction of 1,2-phenylenediamine with 2-[(prop-2-en-1-yl)oxy]benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines.
Scientific Research Applications
(E,E)-N,N’-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (E,E)-N,N’-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base with similar coordination properties.
N,N’-Bis(2-hydroxybenzylidene)-1,2-phenylenediamine:
Uniqueness
(E,E)-N,N’-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine) is unique due to its specific structural features, which confer distinct reactivity and binding properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
596094-42-7 |
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Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(2-prop-2-enoxyphenyl)-N-[2-[(2-prop-2-enoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C26H24N2O2/c1-3-17-29-25-15-9-5-11-21(25)19-27-23-13-7-8-14-24(23)28-20-22-12-6-10-16-26(22)30-18-4-2/h3-16,19-20H,1-2,17-18H2 |
InChI Key |
UKDXDHWBRCRHPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NC2=CC=CC=C2N=CC3=CC=CC=C3OCC=C |
Origin of Product |
United States |
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